molecular formula C23H18N6O B2365164 2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide CAS No. 881083-36-9

2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide

Cat. No. B2365164
CAS RN: 881083-36-9
M. Wt: 394.438
InChI Key: JQVOHGKGCUYCBI-UHFFFAOYSA-N
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Description

“2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide” is a complex organic compound. It contains a pyrazolopyrimidine core, which is a crucial heterocyclic compound . This core is significant in synthetic and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves novel and uncomplicated methods . For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolopyrimidine core . This core is one of the important cores of nitrogen ring junction heterocyclic compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often novel and uncomplicated . For example, treatment of aminopyrazole with acetic anhydride afforded pyrazolopyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often unique due to their complex structures . For instance, the compound “1-(1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” has a molecular formula of C17H17N5O2 .

Mechanism of Action

Target of Action

The primary target of 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 is essential for immune response and stem cell proliferation and is present in both normal and malignant lymphohematopoietic cells . It is one of the most frequently altered genes in acute myeloid leukemia .

Mode of Action

2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide interacts with its target FLT3 by mimicking the hinge region binding interactions in kinase active sites . This compound, being an isostere of the adenine ring of ATP, can exploit similarities in kinase ATP sites to direct its activity and selectivity to multiple oncogenic targets .

Biochemical Pathways

The compound affects the FLT3 signaling pathway, which plays a crucial role in the proliferation and survival of certain cancer cells . By inhibiting FLT3, 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide can disrupt these processes, leading to the death of cancer cells .

Pharmacokinetics

A predictive kinetic study has calculated several adme descriptors . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide’s action include cytotoxicity on 60-NCI cell lines . The compound exhibits remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

Safety and Hazards

The safety and hazards of such compounds depend on their specific structures and uses. For instance, the compound “R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate” is synthesized and characterized by several experimental techniques .

Future Directions

The future directions for research on such compounds could involve the development of new synthetic strategies . Additionally, further studies could focus on the development of new drugs using these compounds .

properties

IUPAC Name

2-naphthalen-1-yl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O/c30-21(13-17-9-6-8-16-7-4-5-12-19(16)17)27-28-22-20-14-26-29(23(20)25-15-24-22)18-10-2-1-3-11-18/h1-12,14-15H,13H2,(H,27,30)(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVOHGKGCUYCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide

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